JD5037 is a peripherally restricted inverse agonist of the cannabinoid-1 receptor (CB1R) [, ]. This classification signifies its ability to bind to CB1R, located primarily outside the central nervous system, and block the actions of endocannabinoids, naturally occurring signaling molecules [, ]. Due to its selective action, JD5037 is investigated for its potential in treating metabolic disorders without the psychiatric side effects associated with centrally acting CB1R antagonists [, , ].
JD-5037 is synthesized from commercially available L-valine derivatives. It falls under the category of synthetic cannabinoids, specifically designed to target the peripheral CB1 receptors without affecting central nervous system functions. This feature differentiates it from other cannabinoids that can produce psychoactive effects. The compound is classified as an inverse agonist, meaning it binds to the receptor and induces an effect opposite to that of an agonist.
The synthesis of JD-5037 involves several steps, starting from L-valine as a key precursor. The synthesis process includes:
JD-5037 has a complex molecular structure characterized by its pyrazole core and substituents that confer its specific pharmacological properties. The molecular formula can be represented as C18H20ClN3O2S, with a molecular weight of approximately 373.89 g/mol. The structural details include:
X-ray crystallography has confirmed the stereochemistry of JD-5037, providing insights into its three-dimensional conformation which is crucial for understanding its mechanism of action .
The chemical reactions involved in synthesizing JD-5037 include:
These reactions are meticulously controlled to ensure yield and purity, which are critical for subsequent pharmacological evaluations.
JD-5037 functions primarily as an inverse agonist at peripheral CB1 receptors. Its mechanism involves:
The physical properties of JD-5037 include:
Chemical properties involve stability under standard laboratory conditions, but specific data on melting points or boiling points are not extensively documented in available literature.
JD-5037 has several scientific uses:
The cannabinoid receptor type 1 (CB1R) is a G protein-coupled receptor abundantly expressed in the central nervous system and peripheral tissues, including the liver, adipose tissue, and gastrointestinal tract. As a key regulator of energy homeostasis and metabolic function, CB1R activation promotes lipogenesis, increases food intake, and induces insulin resistance. Research has consistently demonstrated CB1R upregulation in obesity-related conditions, making it a compelling therapeutic target for metabolic disorders. The global CB1R inverse agonist rimonabant previously demonstrated efficacy in weight reduction and metabolic improvement but was withdrawn due to CNS-mediated adverse effects including depression and anxiety [3] [8].
The therapeutic rationale for peripherally restricted CB1R inverse agonists emerged from the observation that many beneficial metabolic effects of CB1R blockade are mediated by peripheral receptors. By design, these agents exhibit minimal blood-brain barrier penetration, thereby retaining therapeutic efficacy while avoiding neuropsychiatric complications. This strategic approach preserves the metabolic benefits of CB1R blockade—including reduced adiposity, improved insulin sensitivity, and attenuated hepatic steatosis—without engaging central receptors that mediate adverse mood effects. The development focus shifted toward compounds with optimized physicochemical properties that limit CNS penetration while maintaining high peripheral receptor affinity [3] [7] [8].
JD-5037 emerged from a structure-activity relationship optimization campaign by Jenrin Discovery, derived from the brain-penetrant CB1R inverse agonist SLV-319 (ibipinabant). Through strategic molecular modifications, researchers enhanced the compound's polar surface area and introduced structural features that actively limit CNS penetration. JD-5037 is pharmacologically classified as a peripherally restricted CB1R inverse agonist with subnanomolar affinity for CB1 receptors and exceptional selectivity (>500-fold) over CB2 receptors. Preclinical characterization confirmed its peripheral restriction through multiple methodologies, including near-undetectable brain-to-plasma ratios and absent central receptor occupancy at therapeutic doses [3] [4] [7].
Table 1: Pharmacological Classification of JD-5037
Property | Specification | Experimental Confirmation |
---|---|---|
Primary Target | Cannabinoid Receptor Type 1 (CB1R) | Radioligand binding assays |
Pharmacological Action | Inverse Agonist | GTPγS binding assays |
Selectivity Profile | >500-fold selective for CB1 over CB2 | Competitive binding assays |
Brain Penetrance | Minimal to undetectable | Brain/plasma ratio quantification |
Therapeutic Category | Peripherally Restricted CB1R Blocker | Receptor occupancy studies |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7